molecular formula C29H50N4O8S B8114393 TCO-PEG4-biotin

TCO-PEG4-biotin

Cat. No.: B8114393
M. Wt: 614.8 g/mol
InChI Key: OADGBCNDNVFPDA-FPXJCXPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO-PEG4-biotin: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a versatile compound that combines the properties of trans-cyclooctene (TCO) and biotin, connected via a four-unit polyethylene glycol (PEG4) spacer. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable conjugates with proteins and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG4-biotin typically involves the following steps:

    Activation of TCO: Trans-cyclooctene is activated by reacting with a suitable reagent to introduce a functional group that can further react with PEG4.

    PEGylation: The activated TCO is then reacted with a PEG4 derivative to form TCO-PEG4.

    Biotinylation: Finally, the TCO-PEG4 is conjugated with biotin under mild conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions:

    Click Chemistry: TCO-PEG4-biotin undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (iEDDA) reactions. .

    Bioconjugation: The biotin moiety allows for strong binding to streptavidin, making it useful for labeling and purification applications.

Common Reagents and Conditions:

    SPAAC Reactions: Typically involve azide-functionalized molecules and occur in aqueous conditions.

    iEDDA Reactions: Involve tetrazine-functionalized molecules and also occur in aqueous conditions.

Major Products:

Mechanism of Action

Molecular Targets and Pathways: TCO-PEG4-biotin exerts its effects primarily through bioconjugation and click chemistry reactions. The biotin moiety targets biotin receptors on cells, facilitating the delivery of conjugated molecules. The TCO moiety participates in SPAAC and iEDDA reactions, enabling the formation of stable conjugates with azide or tetrazine-functionalized molecules .

Comparison with Similar Compounds

    TCO-PEG3-biotin: Similar structure but with a three-unit PEG spacer.

    TCO-PEG4-NHS ester: Contains an N-hydroxysuccinimide ester instead of biotin.

    TCO-PEG4-VC-PAB-MMAE: A conjugate used in antibody-drug conjugates (ADCs).

Uniqueness: TCO-PEG4-biotin is unique due to its combination of TCO and biotin, connected via a PEG4 spacer. This structure provides both the reactivity of TCO for click chemistry and the strong binding affinity of biotin for streptavidin, making it highly versatile for various applications .

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N4O8S/c34-26(11-7-6-10-25-27-24(22-42-25)32-28(35)33-27)30-12-14-37-16-18-39-20-21-40-19-17-38-15-13-31-29(36)41-23-8-4-2-1-3-5-9-23/h1-2,23-25,27H,3-22H2,(H,30,34)(H,31,36)(H2,32,33,35)/b2-1+/t23?,24-,25-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADGBCNDNVFPDA-FPXJCXPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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